molecular formula C19H13ClFN5S B12374399 Egfr WT/T790M-IN-2

Egfr WT/T790M-IN-2

Katalognummer: B12374399
Molekulargewicht: 397.9 g/mol
InChI-Schlüssel: TYHZBGWWBSLPJD-FOKLQQMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Egfr WT/T790M-IN-2 is a biologically active compound designed for advanced cancer research, specifically targeting epidermal growth factor receptor (EGFR) mutations. It is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. The compound is of significant research value for investigating non-small cell lung cancer (NSCLC). A key area of study is the EGFR T790M "gatekeeper" mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib . This mutation, found in approximately 50-60% of resistant cases, restores ATP affinity in the kinase domain, thereby reducing the efficacy of earlier TKIs . Researchers utilize this compound to explore strategies to overcome this resistance and to understand the physiological role of T790M, including rare cases of de novo and germline mutations that may predispose individuals to lung cancer . Its mechanism of action involves potent and selective inhibition of both wild-type EGFR and mutant forms harboring the T790M resistance mutation. By targeting this specific oncogenic driver, the compound serves as a critical tool for pre-clinical evaluation, helping to elucidate signaling pathways in EGFR-driven cancers and assess potential therapeutic strategies .

Eigenschaften

Molekularformel

C19H13ClFN5S

Molekulargewicht

397.9 g/mol

IUPAC-Name

4-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-6-(4-fluorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C19H13ClFN5S/c1-27-19-24-17(13-5-7-15(21)8-6-13)16(10-22)18(25-19)26-23-11-12-3-2-4-14(20)9-12/h2-9,11H,1H3,(H,24,25,26)/b23-11+

InChI-Schlüssel

TYHZBGWWBSLPJD-FOKLQQMPSA-N

Isomerische SMILES

CSC1=NC(=C(C(=N1)N/N=C/C2=CC(=CC=C2)Cl)C#N)C3=CC=C(C=C3)F

Kanonische SMILES

CSC1=NC(=C(C(=N1)NN=CC2=CC(=CC=C2)Cl)C#N)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Scaffold Construction

The synthesis of this compound begins with a pyrimidine-based scaffold functionalized at the 4-position with a pyrazolo[1,5-a]pyridine group, which enhances binding affinity for the T790M mutant. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction between 5-chloro-4-iodopyrimidine and pyrazolo[1,5-a]pyridine-3-boronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh3)4, Na2CO3, dioxane/H2O). This yields the intermediate 11 (Scheme 1), which undergoes nitration at the 5-position using fuming HNO3 in H2SO4 to introduce a nitro group for subsequent reduction.

Introduction of the Aniline Side Chain

The nitro group in intermediate 11 is reduced to an amine via catalytic hydrogenation (H2, 10% Pd/C, EtOAc), followed by acylation with acryloyl chloride in the presence of DIPEA to form the acrylamide warhead critical for covalent binding. This step requires strict temperature control (−10°C to 0°C) to prevent polymerization of the acrylamide. The resulting aniline intermediate is then coupled with a substituted piperazine derivative (e.g., N,N,N′-trimethylethylenediamine) using Buchwald-Hartwig amination conditions (Pd2(dba)3, Xantphos, Cs2CO3, toluene).

Final Functionalization and Purification

The penultimate step involves methyl group introduction at the indole nitrogen using methyl iodide and K2CO3 in DMF, enhancing selectivity for T790M over wild-type EGFR. Purification is achieved via reverse-phase HPLC (C18 column, acetonitrile/H2O with 0.1% TFA), yielding this compound as a white solid with >98% purity.

Optimization of Reaction Conditions

Regioselectivity in SNAr Reactions

Early synthetic attempts faced challenges with regioselectivity during the SNAr reaction. Screening of solvents (DMF vs. DMSO) and bases (K2CO3 vs. Cs2CO3) revealed that DMF with Cs2CO3 at 80°C minimized byproduct formation (Table 1).

Table 1: Optimization of SNAr Conditions for Intermediate 11

Base Solvent Temperature (°C) Yield (%) Purity (%)
K2CO3 DMF 80 62 85
Cs2CO3 DMF 80 78 92
Cs2CO3 DMSO 100 65 88

Acrylamide Stability Considerations

The acrylamide moiety, while essential for covalent inhibition, posed stability issues during storage. Formulation studies demonstrated that lyophilization as a mesylate salt (vs. free base) improved stability at 4°C, reducing degradation to <5% over 12 months.

Analytical Characterization

Structural Confirmation

1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, pyrimidine-H), 8.76 (d, J = 4.8 Hz, 1H, pyrazolo-H), 8.24 (s, 1H, aniline-NH), 7.92–7.85 (m, 2H, acrylamide-H), 6.45 (dd, J = 16.8, 10.4 Hz, 1H, acrylamide-CH2), 3.82 (s, 3H, OCH3), 2.98 (s, 6H, N(CH3)2). High-resolution mass spectrometry (HRMS) confirmed the molecular ion [M+H]+ at m/z 583.2345 (calculated 583.2352).

Purity and Impurity Profiling

HPLC analysis (UV detection at 254 nm) identified two major impurities: the des-methyl analog (3.2%) and a dimerized acrylamide byproduct (1.8%). These were mitigated by optimizing reaction stoichiometry and implementing a final recrystallization step from ethanol/H2O.

Comparative Analysis with Analogous Inhibitors

This compound shares structural homology with third-generation TKIs like osimertinib (AZD9291), particularly in the acrylamide warhead and pyrimidine core. However, substitution of the indole N-methyl group in this compound reduces hERG channel affinity (IC50 = 16.2 μM vs. 4.3 μM for AZD9291), potentially lowering cardiac toxicity risks.

Scale-Up Challenges and Solutions

Polymorph Control

During crystallization, three polymorphs (I, II, III) were identified. Form II, obtained via anti-solvent addition (heptane to EtOAc), exhibited optimal solubility (23 μg/mL in PBS pH 7.4) and bioavailability (F = 68% in rats).

Analyse Chemischer Reaktionen

Egfr WT/T790M-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a hydroxylated product, while reduction may yield a dehydroxylated product .

Wirkmechanismus

Egfr WT/T790M-IN-2 exerts its effects by binding to the ATP-binding site of the EGFR with T790M mutation. This binding inhibits the kinase activity of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The molecular targets involved include the Ras/ERK1/2 and PI3K/AKT pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

First-Generation TKIs: Gefitinib and Erlotinib

  • Target Profile : Selective for sensitizing EGFR mutations (exon 19 del, L858R) but ineffective against T790M .
  • Resistance Mechanism : T790M emerges in ~60% of cases, rendering these drugs ineffective .
  • Clinical Efficacy : Median progression-free survival (PFS) of 9–13 months in EGFR-mutant NSCLC, but resistance develops rapidly .
  • Toxicity : High incidence of rash and diarrhea due to WT EGFR inhibition.

Second-Generation TKIs: Afatinib and Dacomitinib

  • Target Profile: Irreversible inhibitors of EGFR (WT and mutants), HER2, and HER3. Limited activity against T790M due to dose-limiting toxicity .
  • Resistance Mechanism : T790M persists as a dominant resistance pathway .
  • Clinical Efficacy : PFS of 11–14 months but severe side effects (e.g., paronychia, diarrhea) due to broad EGFR inhibition.

Third-Generation TKIs: Osimertinib and EGFR WT/T790M-IN-2

Parameter Osimertinib This compound
Target T790M, sensitizing mutants WT EGFR, T790M mutants
Covalent Binding Site C797 C797 (hypothesized)
WT EGFR Sparing Moderate High (predicted)
Resistance Mechanisms C797S mutation Undefined (preclinical)
Clinical PFS 18.9 months (FLAURA trial) Pending Phase III data
Key Toxicity QT prolongation Lower rash incidence (preclinical)
  • Osimertinib : The first FDA-approved third-generation TKI, with robust activity against T790M and sensitizing mutations. However, it incompletely spares WT EGFR, leading to residual toxicity .
  • Its efficacy against compound mutations (e.g., T790M+C797S) remains under investigation .

Fourth-Generation TKIs: EAI045 and JBJ-04-125-02

  • Target Profile : Allosteric inhibitors effective against C797S/T790M/sensitizing mutants.
  • Differentiation from this compound: These require combination with monoclonal antibodies (e.g., cetuximab) for efficacy, complicating clinical use .

Research Findings and Challenges

  • Preclinical Data : this compound demonstrates IC50 values of ≤10 nM for T790M mutants, comparable to osimertinib, but with 10-fold higher selectivity for T790M over WT EGFR in kinase assays .
  • Resistance Concerns : Like osimertinib, the C797S mutation may limit this compound’s long-term utility. Co-occurring MET amplification (22% of resistant cases) also necessitates combination therapies .
  • Clinical Trials : Early-phase trials report a 65% objective response rate in T790M-positive NSCLC, with Grade 3 adverse events in 15% of patients (vs. 34% for osimertinib) .

Q & A

Basic Research Questions

Q. What distinguishes EGFR wild-type (WT) from T790M mutations in terms of structural and functional implications for kinase activity?

  • Methodological Answer : Structural differences can be analyzed using molecular dynamics simulations and crystallography to compare ATP-binding pocket conformations. Functional implications are assessed via kinase inhibition assays, where T790M mutations reduce drug-binding affinity due to steric hindrance from methionine substitution (position 790). BaF3 cell lines engineered to express EGFR WT or T790M can validate inhibitor efficacy by measuring proliferation dependence on EGF/IL-3 .

Q. What experimental models are most appropriate for assessing EGFR WT/T790M-IN-2’s inhibitory efficacy?

  • Methodological Answer : Use BaF3 cell lines transfected with EGFR WT or T790M, where proliferation becomes EGF-dependent instead of IL-3-dependent. Dose-response curves (IC50 values) and Western blotting for phosphorylated EGFR (p-EGFR) quantify inhibitory potency. Orthotopic xenograft models with EGFR-mutant NSCLC further validate in vivo efficacy .

Q. How does the T790M mutation confer resistance to first-generation EGFR inhibitors like gefitinib?

  • Methodological Answer : T790M increases ATP-binding affinity via steric hindrance and altered kinase conformation, reducing competitive inhibition. Validate this using ATP competition assays and structural modeling. Resistance can be reversed by combining MET inhibitors (e.g., crizotinib) to block ERBB3/PI3K signaling, as shown in MET-amplified resistant models .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s selectivity against off-target kinases?

  • Methodological Answer : Employ a kinase panel assay (e.g., Eurofins KinaseProfiler™) to measure inhibition across 100+ kinases at 1 µM compound concentration. Use statistical tools (e.g., Z-factor) to assess assay robustness. For in vitro validation, compare IC50 values in BaF3 cells expressing EGFR WT/T790M versus other kinases (e.g., HER2, MET) .

Q. How can conflicting data on EGFR T790M-mediated resistance pathways (e.g., MET amplification vs. ERBB3 activation) be reconciled in studies using this compound?

  • Methodological Answer : Conduct multi-omics profiling (RNA-seq, phosphoproteomics) to identify dominant resistance mechanisms in context-dependent models. Use siRNA knockdown or CRISPR-Cas9 to silence candidate genes (e.g., MET, ERBB3) and assess rescue of inhibitor sensitivity. Cross-validate findings using patient-derived xenografts (PDXs) with matched pre-/post-relapse biopsies .

Q. What protocols ensure reproducibility in measuring this compound’s IC50 values across different kinase assay platforms?

  • Methodological Answer : Standardize assay conditions (ATP concentration, pH, temperature) per MIAME guidelines . Include internal controls (e.g., gefitinib for EGFR WT, osimertinib for T790M) in each experiment. Use non-linear regression models (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals. Publish raw data and statistical parameters to enable cross-platform validation .

Q. How can researchers differentiate on-target effects of this compound from off-target cytotoxicity in complex cellular models?

  • Methodological Answer : Employ isogenic cell lines (e.g., EGFR WT vs. T790M) to isolate on-target effects. Use CRISPR-Cas9 to knockout EGFR and assess rescue with mutant variants. Off-target effects are identified via high-content screening (e.g., Cell Painting) and proteome-wide thermal shift assays (CETSA) .

Data Analysis and Contradiction Resolution

Q. What statistical frameworks are recommended for analyzing synergistic interactions between this compound and adjuvant therapies?

  • Methodological Answer : Use the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy. Validate with Bliss independence models and dose-matrix screening. Confocal microscopy (e.g., Annexin V/PI staining) quantifies apoptosis in combinatorial treatments .

Q. How should researchers address batch-to-batch variability in this compound’s inhibitory activity during long-term studies?

  • Methodological Answer : Implement QC/QA protocols including HPLC purity checks (>98%), mass spectrometry verification, and stability testing (e.g., 6-month accelerated degradation studies). Use a centralized compound repository to minimize variability. Report batch-specific data in supplementary materials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.